Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate
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Overview
Description
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate typically involves a multi-step process. One common method starts with the acylation of 1-benzyl-4-piperidone, followed by a series of cyclization and functional group transformations . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like ammonium formate (HCOONH4) for debenzylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate
- Benzyl 3’,4’-dihydro-1’H-spiro[pyrrolidine-3,2’-[1,8]naphthyridine]-1-carboxylate
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
Uniqueness
What sets Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzyl spiro[3,4-dihydro-1H-1,8-naphthyridine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c24-19(25-15-16-5-2-1-3-6-16)23-13-10-20(11-14-23)9-8-17-7-4-12-21-18(17)22-20/h1-7,12H,8-11,13-15H2,(H,21,22) |
InChI Key |
VCWBKOXUVBTWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=C1C=CC=N4 |
Origin of Product |
United States |
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